molecular formula C18H19NO3 B13712965 N,N-Diethyl-2-formyl-6-phenoxybenzamide

N,N-Diethyl-2-formyl-6-phenoxybenzamide

Cat. No.: B13712965
M. Wt: 297.3 g/mol
InChI Key: HNCHKUJBBKRKHC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-formyl-6-phenoxybenzamide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-formyl-6-phenoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine to produce N,N-diethyl-2-methoxybenzamide. The final step involves the formylation of this intermediate using a formylating agent such as formic acid or formic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-formyl-6-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N,N-Diethyl-2-carboxy-6-phenoxybenzamide.

    Reduction: N,N-Diethyl-2-hydroxymethyl-6-phenoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2-formyl-6-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-formyl-6-phenoxybenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-formyl-6-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N,N-Diethyl-2-formyl-6-chlorobenzamide: Contains a chlorine atom instead of a phenoxy group.

    N,N-Diethyl-2-formyl-6-aminobenzamide: Features an amino group in place of the phenoxy group.

Uniqueness

N,N-Diethyl-2-formyl-6-phenoxybenzamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N,N-diethyl-2-formyl-6-phenoxybenzamide

InChI

InChI=1S/C18H19NO3/c1-3-19(4-2)18(21)17-14(13-20)9-8-12-16(17)22-15-10-6-5-7-11-15/h5-13H,3-4H2,1-2H3

InChI Key

HNCHKUJBBKRKHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1OC2=CC=CC=C2)C=O

Origin of Product

United States

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